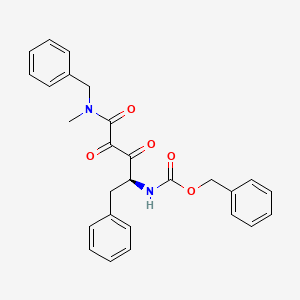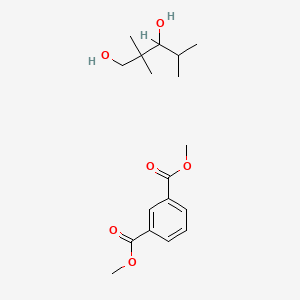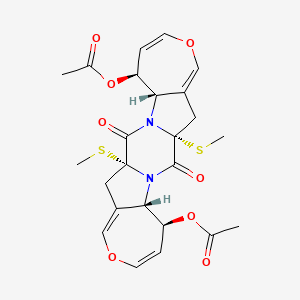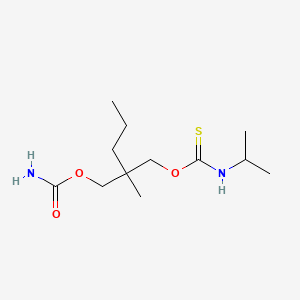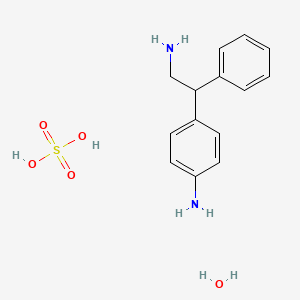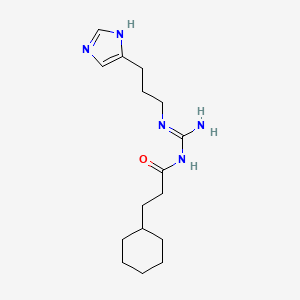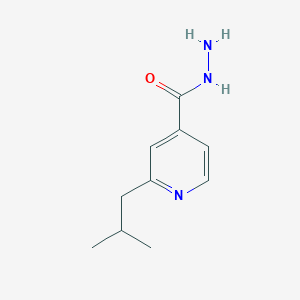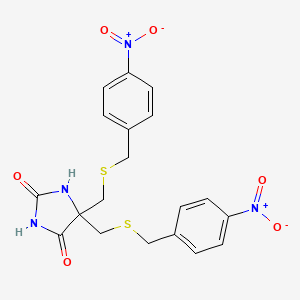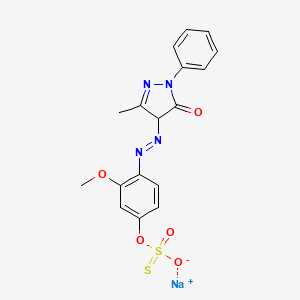
Thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt is a complex chemical compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo compound.
Esterification: The resulting azo compound undergoes esterification with thiosulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfonic acids, sulfoxides.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
Thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt involves its interaction with molecular targets through its azo group. The azo group can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The compound’s ability to form stable complexes with metals also contributes to its diverse applications.
相似化合物的比较
Similar Compounds
Acid Yellow 36: Another azo dye with a similar structure but different functional groups.
Acid Orange 67: Contains a similar azo group but different substituents on the aromatic rings.
Acid Red 114: A structurally related azo dye with different applications.
Uniqueness
Thiosulfuric acid (H2S2O3), S-(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-methoxyphenyl) ester, monosodium salt is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it versatile for multiple applications.
属性
CAS 编号 |
72749-62-3 |
|---|---|
分子式 |
C17H15N4NaO5S2 |
分子量 |
442.4 g/mol |
IUPAC 名称 |
sodium;4-[(2-methoxy-4-oxidosulfonothioyloxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N4O5S2.Na/c1-11-16(17(22)21(20-11)12-6-4-3-5-7-12)19-18-14-9-8-13(10-15(14)25-2)26-28(23,24)27;/h3-10,16H,1-2H3,(H,23,24,27);/q;+1/p-1 |
InChI 键 |
DWGPOSUZSMFQOS-UHFFFAOYSA-M |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)OS(=O)(=S)[O-])OC)C3=CC=CC=C3.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


